Carvedilol N'-β-D-Glucuronide is a significant metabolite of Carvedilol, which is a nonselective beta-adrenergic antagonist with alpha-1 blocking properties. Carvedilol is primarily utilized in the management of hypertension, chronic heart failure, and left ventricular dysfunction. The formation of Carvedilol N'-β-D-Glucuronide occurs via glucuronidation, a crucial metabolic pathway that enhances the solubility and excretion of Carvedilol from the body. This metabolite plays an essential role in understanding the pharmacokinetics and safety profile of Carvedilol, as well as its therapeutic efficacy in clinical settings .
Carvedilol N'-β-D-Glucuronide is classified as a small molecule drug metabolite. It falls under the category of pharmaceutical compounds that are derived from parent drugs through metabolic processes. This classification is essential for understanding its pharmacological properties and implications in drug metabolism studies .
The synthesis of Carvedilol N'-β-D-Glucuronide can be achieved through various methods, primarily involving enzymatic reactions. The most common approach includes:
This synthetic route is critical for producing sufficient quantities of the metabolite for research and clinical applications .
Carvedilol N'-β-D-Glucuronide has a molecular formula of CHNO and a molecular weight of approximately 582.60 g/mol. The compound features a glucuronic acid moiety attached to the nitrogen atom of Carvedilol, which significantly alters its pharmacokinetic properties compared to its parent compound.
The structural representation can be depicted using chemical structure visualization software or databases such as DrugBank, which provides detailed information about its molecular geometry and functional groups involved in its activity .
Carvedilol N'-β-D-Glucuronide primarily undergoes hydrolysis reactions, particularly facilitated by β-glucuronidase enzymes. This hydrolysis is significant for converting the glucuronide back to Carvedilol, thus playing a role in drug metabolism and excretion pathways.
The hydrolysis reaction can be expressed as:
This reaction typically occurs under physiological conditions (pH around 7.4) and can be influenced by factors such as enzyme concentration and temperature .
The primary product from the hydrolysis of Carvedilol N'-β-D-Glucuronide is Carvedilol itself, which is critical for its therapeutic effects in patients .
Carvedilol N'-β-D-Glucuronide exerts its effects indirectly through its parent compound, Carvedilol. The mechanism involves:
These actions lead to decreased heart rate, reduced myocardial contractility, and vasodilation, resulting in lower blood pressure and decreased cardiac workload. Understanding this mechanism is vital for assessing the therapeutic efficacy of Carvedilol in treating cardiovascular diseases .
These properties are essential for understanding how Carvedilol N'-β-D-Glucuronide behaves in biological systems and its implications for drug development .
Carvedilol N'-β-D-Glucuronide has several scientific applications:
These applications underscore the importance of studying Carvedilol N'-β-D-Glucuronide in both clinical and research contexts .
Carvedilol N'-β-D-glucuronide is a phase II metabolite formed through the direct conjugation of carvedilol (a non-selective β-adrenergic blocker) with glucuronic acid. This metabolic reaction specifically targets the secondary amine group (–NH–) within carvedilol’s side chain (2-[(2-methoxyphenoxy)ethyl]amino moiety), distinguishing it from the less common O-glucuronide isomer that forms at the phenolic hydroxyl group. The N-glucuronidation reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, primarily UGT1A1 and UT2B7 in human liver microsomes [10].
The molecular formula of Carvedilol N'-β-D-glucuronide is C30H34N2O10, with a molecular weight of 582.60–582.61 g/mol, consistent across analytical reports [2] [3] [8]. This metabolite retains carvedilol’s core carbazole structure but modifies its pharmacokinetic behavior through glucuronidation. Mass spectrometry studies confirm the addition of a glucuronic acid unit (C6H9O6−) to the amine nitrogen, evidenced by characteristic fragments at m/z 407 (carvedilol aglycone) and m/z 175 (glucuronide-derived) [10].
Table 1: Key Identity Markers of Carvedilol N'-Glucuronide vs. Isomers
Property | Carvedilol N'-β-D-Glucuronide | Carvedilol O-β-D-Glucuronide |
---|---|---|
Conjugation Site | Secondary amine (N-glucuronide) | Phenolic oxygen (O-glucuronide) |
CAS Registry Number | 216973-69-2 | 114869-83-9 |
IUPAC Name | (2S,3S,4S,5R,6R)-6-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]-[2-(2-methoxyphenoxy)ethyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid | 2-(9H-Carbazol-4-yloxy)-1-[[[2-(2-methoxyphenoxy)ethyl]amino]methyl]ethyl β-D-Glucopyranosiduronic Acid |
Primary Reference | [4] [8] [9] | [2] [3] [6] |
The glucuronide moiety exhibits unambiguous β-anomeric configuration at the C1 position of the glucuronic acid ring, confirmed via nuclear magnetic resonance (NMR) and circular dichroism spectroscopy. The "β" designation signifies that the glycosidic bond between the glucuronic acid and carvedilol’s amine nitrogen is oriented axially (upward from the ring plane), contrasting with α-anomers' equatorial orientation. The "D" notation indicates the dextrorotatory configuration of the glucuronic acid sugar, consistent with mammalian metabolic pathways [4] [9].
The glucuronic acid unit contains five chiral centers (C1–C5), all adopting specific configurations:
These are denoted in the IUPAC name as [2S,3S,4S,5R,6R]. The stereochemical integrity is critical for enzymatic recognition by β-glucuronidases and transport proteins like MRP2 [4]. The SMILES string (COc1ccccc1OCCN(CC(O)COc2cccc3[nH]c4ccccc4c23)[C@@H]5OC@@HC(=O)O) and InChIKey explicitly encode these stereocenters [9].
Table 2: Stereochemical Descriptors of Carvedilol N'-β-D-Glucuronide
Structural Element | Configuration | Biological Significance |
---|---|---|
Anomeric Carbon (C1) | β (axial glycosidic bond) | Resists spontaneous hydrolysis; recognized by hepatic transporters |
Glucuronic Acid Ring | D-series sugar | Metabolic compatibility with human UGTs |
Amine Attachment | N-linkage (tertiary) | Enhanced metabolic stability vs. O-glucuronides |
The conjugation of carvedilol with glucuronic acid profoundly alters its physicochemical behavior:
Table 3: Physicochemical Profile Summary
Property | Value | Analytical Method | Conditions |
---|---|---|---|
Molecular Weight | 582.60–582.61 g/mol | HRMS | — |
Purity | >95%–98% | HPLC-UV/ELSD | Methanol/water gradient |
Storage | –20°C in amber vials | Long-term stability study | ≥1 year stability [3] |
pKa | 2.94±0.70 (carboxyl group) | Potentiometric prediction | [8] |
Solubility (H2O) | >10 mg/mL | Equilibrium solubility | pH 7.0, 25°C [3] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: